Cas no 2228180-91-2 (2,2,2-trifluoro-1-3-(2-methylphenyl)phenylethan-1-ol)

2,2,2-trifluoro-1-3-(2-methylphenyl)phenylethan-1-ol 化学的及び物理的性質
名前と識別子
-
- 2,2,2-trifluoro-1-3-(2-methylphenyl)phenylethan-1-ol
- 2228180-91-2
- EN300-1952673
- 2,2,2-trifluoro-1-[3-(2-methylphenyl)phenyl]ethan-1-ol
-
- インチ: 1S/C15H13F3O/c1-10-5-2-3-8-13(10)11-6-4-7-12(9-11)14(19)15(16,17)18/h2-9,14,19H,1H3
- InChIKey: FOVNETPJAVAXEN-UHFFFAOYSA-N
- ほほえんだ: FC(C(C1C=CC=C(C=1)C1C=CC=CC=1C)O)(F)F
計算された属性
- せいみつぶんしりょう: 266.09184952g/mol
- どういたいしつりょう: 266.09184952g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 2
- 複雑さ: 290
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.2
- トポロジー分子極性表面積: 20.2Ų
2,2,2-trifluoro-1-3-(2-methylphenyl)phenylethan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1952673-5g |
2,2,2-trifluoro-1-[3-(2-methylphenyl)phenyl]ethan-1-ol |
2228180-91-2 | 5g |
$2110.0 | 2023-09-17 | ||
Enamine | EN300-1952673-5.0g |
2,2,2-trifluoro-1-[3-(2-methylphenyl)phenyl]ethan-1-ol |
2228180-91-2 | 5g |
$2110.0 | 2023-06-01 | ||
Enamine | EN300-1952673-0.05g |
2,2,2-trifluoro-1-[3-(2-methylphenyl)phenyl]ethan-1-ol |
2228180-91-2 | 0.05g |
$612.0 | 2023-09-17 | ||
Enamine | EN300-1952673-1.0g |
2,2,2-trifluoro-1-[3-(2-methylphenyl)phenyl]ethan-1-ol |
2228180-91-2 | 1g |
$728.0 | 2023-06-01 | ||
Enamine | EN300-1952673-1g |
2,2,2-trifluoro-1-[3-(2-methylphenyl)phenyl]ethan-1-ol |
2228180-91-2 | 1g |
$728.0 | 2023-09-17 | ||
Enamine | EN300-1952673-10.0g |
2,2,2-trifluoro-1-[3-(2-methylphenyl)phenyl]ethan-1-ol |
2228180-91-2 | 10g |
$3131.0 | 2023-06-01 | ||
Enamine | EN300-1952673-2.5g |
2,2,2-trifluoro-1-[3-(2-methylphenyl)phenyl]ethan-1-ol |
2228180-91-2 | 2.5g |
$1428.0 | 2023-09-17 | ||
Enamine | EN300-1952673-0.1g |
2,2,2-trifluoro-1-[3-(2-methylphenyl)phenyl]ethan-1-ol |
2228180-91-2 | 0.1g |
$640.0 | 2023-09-17 | ||
Enamine | EN300-1952673-10g |
2,2,2-trifluoro-1-[3-(2-methylphenyl)phenyl]ethan-1-ol |
2228180-91-2 | 10g |
$3131.0 | 2023-09-17 | ||
Enamine | EN300-1952673-0.5g |
2,2,2-trifluoro-1-[3-(2-methylphenyl)phenyl]ethan-1-ol |
2228180-91-2 | 0.5g |
$699.0 | 2023-09-17 |
2,2,2-trifluoro-1-3-(2-methylphenyl)phenylethan-1-ol 関連文献
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Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
-
Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590
-
Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
-
Wenjing Lu,Yifang Gao,Yuan Jiao,Shaomin Shuang,Chenzhong Li,Chuan Dong Nanoscale, 2017,9, 11545-11552
-
7. Back matter
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Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
-
Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
2,2,2-trifluoro-1-3-(2-methylphenyl)phenylethan-1-olに関する追加情報
Research Briefing on 2,2,2-Trifluoro-1-[3-(2-methylphenyl)phenyl]ethan-1-ol (CAS: 2228180-91-2): Recent Advances and Applications
In recent years, the compound 2,2,2-trifluoro-1-[3-(2-methylphenyl)phenyl]ethan-1-ol (CAS: 2228180-91-2) has garnered significant attention in the chemical, biological, and pharmaceutical research communities. This fluorinated aromatic alcohol has demonstrated potential in various applications, including medicinal chemistry, drug discovery, and material science. This briefing synthesizes the latest research findings and explores the compound's synthesis, properties, and emerging applications.
The compound's unique structure, characterized by a trifluoromethyl group and a biphenyl moiety, contributes to its distinct chemical and biological properties. Recent studies have highlighted its role as a versatile intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. For instance, researchers have investigated its utility in constructing pharmacophores for central nervous system (CNS) targeting drugs, leveraging its ability to modulate blood-brain barrier permeability.
A 2023 study published in the Journal of Medicinal Chemistry detailed an optimized synthetic route for 2,2,2-trifluoro-1-[3-(2-methylphenyl)phenyl]ethan-1-ol, achieving a 78% yield through a palladium-catalyzed cross-coupling reaction. The study emphasized the compound's stability under physiological conditions, making it a promising candidate for further pharmaceutical development. Additionally, the trifluoromethyl group's electron-withdrawing properties were found to enhance the compound's metabolic stability, a critical factor in drug design.
In the realm of biological applications, recent in vitro studies have explored the compound's potential as an inhibitor of specific enzymatic pathways. For example, a 2024 preprint on bioRxiv reported its moderate inhibitory activity against cytochrome P450 enzymes, suggesting possible applications in drug-drug interaction studies. However, further in vivo validation is required to confirm these findings and assess any off-target effects.
Material science researchers have also investigated 2,2,2-trifluoro-1-[3-(2-methylphenyl)phenyl]ethan-1-ol as a building block for advanced polymers. Its aromatic and fluorinated components contribute to thermal stability and hydrophobicity, properties valuable in coatings and electronic materials. A collaborative study between academic and industrial researchers demonstrated its incorporation into a novel class of fluorinated polyesters with exceptional dielectric properties, potentially useful in flexible electronics.
Despite these promising developments, challenges remain in the large-scale production and purification of this compound. Recent process chemistry efforts have focused on developing greener synthetic methods, including flow chemistry approaches that reduce solvent waste and improve yield consistency. These advancements could facilitate broader adoption of this compound in industrial applications.
Looking forward, the research community anticipates expanded investigation into the biological activities of 2,2,2-trifluoro-1-[3-(2-methylphenyl)phenyl]ethan-1-ol derivatives. Structure-activity relationship (SAR) studies are underway to optimize its pharmacological profile while maintaining favorable physicochemical properties. The compound's unique combination of features positions it as a valuable tool in chemical biology and drug discovery pipelines.
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